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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-ethylamphetamine (4-EA), a

synthetic stimulant of the amphetamine class. This document details its chemical identity,

including its CAS number and molecular formula. A plausible synthetic route via reductive

amination is presented with a detailed, generalized experimental protocol. The pharmacological

profile of 4-EA is discussed, with a focus on its interactions with monoamine transporters,

supported by quantitative data from structurally similar compounds. Furthermore, the expected

metabolic pathways of 4-EA are elucidated based on the known metabolism of related

amphetamine derivatives. This guide is intended for researchers, scientists, and drug

development professionals, presenting data in a structured format with clear visualizations of

key pathways and workflows.

Chemical Identification
4-Ethylamphetamine, also known as 1-(4-ethylphenyl)propan-2-amine, is a ring-substituted

amphetamine. Its core chemical properties are summarized in the table below.
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Property Value Reference

CAS Number 800400-50-4 (racemic) [1]

Molecular Formula C₁₁H₁₇N [1]

Molar Mass 163.26 g/mol [1]

IUPAC Name
1-(4-ethylphenyl)propan-2-

amine
[1]

Synthesis of 4-Ethylamphetamine
The synthesis of 4-ethylamphetamine can be achieved through various methods common in

the synthesis of amphetamines. One of the most direct routes is the reductive amination of 4-

ethylphenylacetone. The Leuckart reaction, a specific method of reductive amination, is a well-

established procedure for this type of transformation.[2][3]

Experimental Protocol: Reductive Amination (Leuckart
Reaction)
This protocol describes a generalized procedure for the synthesis of 4-ethylamphetamine
from 4-ethylphenylacetone.

Materials:

4-ethylphenylacetone

Formamide or Ammonium formate

Formic acid (optional, if using ammonium formate)

Hydrochloric acid (concentrated)

Sodium hydroxide solution

Diethyl ether or other suitable organic solvent

Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and heating apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-

ethylphenylacetone with an excess of formamide or a mixture of ammonium formate and

formic acid.[4]

Heating: Heat the reaction mixture to a temperature of 160-185°C for several hours.[5] The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Hydrolysis: After cooling, the intermediate N-formyl-4-ethylamphetamine is hydrolyzed. Add

a concentrated solution of hydrochloric acid to the reaction mixture and heat under reflux for

several hours to remove the formyl group.[4]

Work-up:

Allow the mixture to cool to room temperature.

Make the solution alkaline by the slow addition of a concentrated sodium hydroxide

solution until a pH of >12 is reached.

Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl

ether.

Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium

sulfate).

Filter to remove the drying agent.

Purification: The crude 4-ethylamphetamine freebase can be purified by distillation under

reduced pressure.

Salt Formation (optional): For easier handling and storage, the freebase can be converted to

its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the amine

in a non-polar solvent.
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Caption: Synthetic pathway for 4-Ethylamphetamine via the Leuckart reaction.

Pharmacology
The primary pharmacological action of amphetamines is mediated through their interaction with

monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter

(NET), and the serotonin transporter (SERT).[6] These compounds can act as either reuptake

inhibitors or as releasing agents, the latter of which involves being transported into the

presynaptic neuron and inducing reverse transport of the neurotransmitter.

While specific quantitative data for 4-ethylamphetamine is scarce in the public domain, the

pharmacological profile of the closely related N-ethyl-4-methylamphetamine provides valuable

insight into its likely activity. Lengthening the N-alkyl chain on 4-methylamphetamine from

methyl to ethyl has been shown to decrease its potency as a dopamine releaser while

maintaining or slightly altering its activity at norepinephrine and serotonin transporters.[7][8]

Quantitative Pharmacological Data (N-Ethyl-4-
methylamphetamine)
The following table summarizes the in vitro potencies of N-ethyl-4-methylamphetamine at

monoamine transporters in rat brain synaptosomes.[8]

Parameter DAT NET SERT

Uptake Inhibition

(IC₅₀, nM)
55.6 ± 7.8 33.1 ± 4.5 289 ± 35

Neurotransmitter

Release (EC₅₀, nM)
>10,000 58.4 ± 8.1 432 ± 55

These data suggest that 4-ethylamphetamine is likely to be a more potent norepinephrine and

serotonin releaser than a dopamine releaser, a profile that may result in a different spectrum of
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psychoactive effects compared to amphetamine or methamphetamine.
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Caption: Proposed mechanism of action of 4-Ethylamphetamine at the presynaptic terminal.

Metabolism
The metabolism of 4-ethylamphetamine is expected to follow the established pathways for

other amphetamine derivatives, primarily involving the cytochrome P450 (CYP) enzyme system

in the liver.[9][10] Key metabolic transformations are likely to include N-dealkylation and

aromatic hydroxylation.

Based on studies of related compounds, CYP2D6 is a major enzyme involved in the

metabolism of amphetamines.[11] The metabolism of 4-methoxy-N-ethylamphetamine has

been shown to proceed via O-demethylation, followed by potential conjugation. While 4-
ethylamphetamine lacks a methoxy group, this highlights the importance of biotransformation

of the substituents on the phenyl ring.

Expected Metabolic Pathways:
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Aromatic Hydroxylation: The ethyl group on the phenyl ring can be hydroxylated, followed by

further oxidation.

N-Dealkylation: While less prominent for N-ethylamphetamine compared to N-

methylamphetamine, some degree of N-dealkylation to form 4-ethylamphetamine (if

starting from an N-alkylated precursor) or further degradation is possible.

Beta-Hydroxylation: Hydroxylation of the carbon atom adjacent to the amine group can also

occur.

Conjugation: The resulting hydroxylated metabolites can be conjugated with glucuronic acid

or sulfate to facilitate excretion.
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Caption: Proposed metabolic pathway of 4-Ethylamphetamine.

Conclusion
4-Ethylamphetamine is a substituted amphetamine with a distinct chemical profile. Its

synthesis is achievable through established chemical routes such as the Leuckart reaction.
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While direct pharmacological data is limited, evidence from closely related analogs suggests it

acts as a monoamine releasing agent with a preference for norepinephrine and serotonin

transporters over the dopamine transporter. Its metabolism is anticipated to proceed through

pathways common to other amphetamines, primarily involving CYP450-mediated oxidation.

Further research is warranted to fully characterize the specific pharmacological and

toxicological profile of 4-ethylamphetamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12716217#4-ethylamphetamine-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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